Ugodotin

Description

The Evolution of Targeted Cancer Therapies and Their Clinical Significance

Historically, cancer treatment primarily relied on surgery, radiation therapy, and conventional chemotherapy. While these modalities have been instrumental in improving outcomes, chemotherapy, in particular, often lacks specificity, affecting rapidly dividing healthy cells alongside cancer cells, leading to significant side effects. The recognition of molecular alterations that drive tumorigenesis paved the way for the development of targeted therapies. These agents are designed to selectively inhibit the activity of specific proteins or pathways that are dysregulated in cancer cells, thereby offering the potential for increased efficacy and reduced toxicity compared to traditional chemotherapy. pacificlifere.comnih.gov

The advent of targeted therapies marked a pivotal shift in oncology, enabling a more personalized approach to treatment. Early successes with agents like imatinib (B729) for chronic myeloid leukemia, which targets the BCR-ABL fusion protein, demonstrated the power of precisely hitting a molecular target. honcology.comcancer.org This success spurred extensive research into identifying other druggable targets and developing corresponding inhibitors, including small molecule kinase inhibitors and monoclonal antibodies. cancer.org The clinical significance of targeted therapies lies in their ability to induce durable responses in select patient populations, often with a more favorable side effect profile than conventional chemotherapy, thereby improving quality of life and survival outcomes. nih.gov

Antibody-Drug Conjugates (ADCs) as a Precision Medicine Paradigm

Antibody-Drug Conjugates (ADCs) represent a sophisticated evolution of targeted therapy, embodying a key paradigm in precision medicine. precisionformedicine.comaccc-cancer.org ADCs are complex molecules that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic power of a small molecule drug (payload) through a chemical linker. precisionformedicine.comnih.govopenmedscience.com The antibody component is designed to selectively bind to an antigen that is highly expressed on the surface of cancer cells, while having limited expression on healthy tissues. precisionformedicine.comopenmedscience.commdpi.com

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. precisionformedicine.comopenmedscience.comfrontiersin.org Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active cytotoxic payload. precisionformedicine.comopenmedscience.comcreative-biolabs.com This targeted delivery mechanism ensures that a high concentration of the cytotoxic drug is delivered directly to the tumor cell, minimizing systemic exposure and reducing damage to healthy tissues, which is a major limitation of conventional chemotherapy. precisionformedicine.comopenmedscience.commdpi.comrsc.org This targeted approach enhances the therapeutic index, allowing for the use of highly potent cytotoxic agents that would be too toxic for systemic administration alone. openmedscience.com ADCs have emerged as a rapidly growing class of therapeutics in oncology, with several approved agents demonstrating significant clinical value across various cancer types. accc-cancer.orgcreative-biolabs.comrsc.org

The Strategic Role of Cytotoxic Payloads in Contemporary ADC Design

Payloads used in contemporary ADC design can be broadly categorized based on their mechanism of action. Common classes include tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis, and DNA damaging agents, which induce DNA lesions that trigger cell death. nih.govbiochempeg.com Examples of tubulin inhibitors used as payloads include auristatins (such as MMAE and MMAF) and maytansinoids (like DM1 and DM4). biochempeg.com DNA damaging agents include agents like pyrrolobenzodiazepines (PBDs) and calicheamicins. nih.govbiochempeg.com

Ugodotin is an example of a cytotoxic payload utilized in the design of ADCs. It is a synthetic auristatin derivative. adcreview.commabdesign.fr Auristatins are highly potent antimitotic agents derived from the marine mollusc Dolabella auricularia. nih.gov They exert their cytotoxic effects by inhibiting microtubule polymerization, thereby disrupting cell division and leading to apoptosis in rapidly proliferating cancer cells. biochempeg.comnih.govadcreview.com

As a payload in ADCs, this compound is conjugated to a monoclonal antibody via a linker. For instance, Lonigutamab this compound (W0101) is an ADC that targets the Insulin-like Growth Factor 1 receptor (IGF-1R), a receptor overexpressed in various cancers. adcreview.commabdesign.frnih.gov In this ADC, this compound serves as the cytotoxic component, conjugated to the antibody lonigutamab (hz208F2-4), which is specific for human IGF-1R. adcreview.commabdesign.fr The drug-linker used in W0101 is an auristatin-based derivative of mono-methyl auristatin F, linked via a non-cleavable maleimidocaproyl (mc) linker. mabdesign.fr Preclinical studies on Lonigutamab this compound (W0101) have demonstrated receptor-dependent cell cytotoxicity in vitro in various cell lines overexpressing IGF-1R, while not affecting normal cells. adcreview.commabdesign.frresearchgate.net Efficacy studies in mouse models expressing different levels of IGF-1R showed that W0101 induced potent tumor regression, and this potency correlated with the expression level of IGF-1R. researchgate.net For example, in an MCF-7 breast cancer model with high IGF-1R expression, a single injection of W0101 at 3 mg/kg led to strong inhibition of tumor growth. researchgate.net

The use of potent payloads like this compound in ADCs allows for the targeted delivery of highly cytotoxic agents directly to cancer cells, aiming to maximize anti-tumor activity while minimizing systemic exposure and associated toxicities. The specific mechanism of action of this compound as a tubulin inhibitor contributes to its efficacy in targeting rapidly dividing cancer cells. biochempeg.comnih.govadcreview.com The design of the linker and the conjugation strategy are also crucial in ensuring the stability of the ADC in circulation and the efficient release of the active this compound payload within the lysosomal compartment of the target cell. precisionformedicine.comopenmedscience.comcreative-biolabs.combiochempeg.com

While detailed research findings on this compound itself as a standalone compound are limited in the provided context, its role and efficacy are primarily discussed in the context of ADCs like Lonigutamab this compound. The preclinical data available for W0101 highlight the potential of this compound as a potent cytotoxic payload for targeting IGF-1R overexpressing tumors. adcreview.comresearchgate.net

Below is a table summarizing some key characteristics of this compound as derived from the search results:

| Characteristic | Value | Source |

| Molecular Formula | C58H87N7O11 | nih.govuni.lubldpharm.comncats.io |

| Molecular Weight | 1058.4 g/mol (Computed) | nih.govuni.lu |

| IUPAC Name | (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[4-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]phenyl]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | nih.govuni.lu |

| CAS Number | 1820882-94-7 | nih.govbldpharm.com |

| Type of Cytotoxic Agent | Auristatin derivative (Tubulin inhibitor) | adcreview.commabdesign.fr |

| Role in ADCs | Cytotoxic Payload | adcreview.commabdesign.frnih.gov |

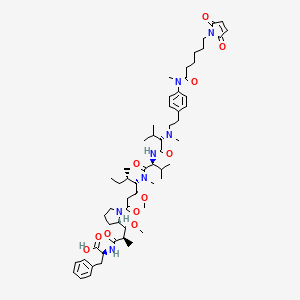

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[4-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]phenyl]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H87N7O11/c1-13-39(6)53(46(75-11)36-50(69)64-33-20-23-45(64)54(76-12)40(7)55(70)59-44(58(73)74)35-42-21-16-14-17-22-42)63(10)57(72)51(37(2)3)60-56(71)52(38(4)5)61(8)34-31-41-25-27-43(28-26-41)62(9)47(66)24-18-15-19-32-65-48(67)29-30-49(65)68/h14,16-17,21-22,25-30,37-40,44-46,51-54H,13,15,18-20,23-24,31-36H2,1-12H3,(H,59,70)(H,60,71)(H,73,74)/t39-,40+,44-,45-,46+,51-,52-,53-,54+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCRDFPCRWTKAL-STLJTYBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCC3=CC=C(C=C3)N(C)C(=O)CCCCCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCC3=CC=C(C=C3)N(C)C(=O)CCCCCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H87N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820882-94-7 | |

| Record name | Ugodotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820882947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2R, 3R)-3-((S)-1-((3R,4S, 5S)-4-((S)-2-((S)-2-((4-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido)phenethyl)(methyl)amino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UGODOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG6T6UG2AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Characterization of Ugodotin As an Auristatin Derived Cytotoxic Payload

Structural Classification and Chemical Lineage within the Auristatin Family

Ugodotin is classified as a derivative of mono-methyl auristatin F (MMAF), a potent anti-microtubule agent mabdesign.fr. The auristatins, including MMAE and MMAF, trace their chemical lineage to the dolastatins, a class of powerful peptides originally isolated from the marine mollusc Dolabella auricularia nih.govbiochempeg.comwikipedia.org. These natural products and their synthetic analogs are characterized by their ability to interfere with microtubule dynamics.

The molecular formula of this compound is C58H87N7O11 nih.govuni.lu. Its chemical structure and classification as an auristatin derivative underpin its mechanism of action as a cytotoxic agent.

Molecular Mechanism of Action of this compound at the Subcellular Level

As an auristatin derivative, this compound exerts its cytotoxic effects through the disruption of microtubule function at the subcellular level. Similar to other auristatins like MMAE and MMAF, this compound binds to tubulin, the protein subunit that polymerizes to form microtubules nih.govbiochempeg.comwikipedia.org. By inhibiting tubulin polymerization, this compound prevents the formation of functional microtubules, which are essential components of the cell's cytoskeleton and mitotic spindle biochempeg.com.

The disruption of the mitotic spindle apparatus by this compound leads to the arrest of cancer cells in the M phase of the cell cycle biochempeg.com. This mitotic arrest triggers apoptotic pathways, ultimately resulting in programmed cell death. In the context of an ADC, the cytotoxic payload, including this compound, is released intracellularly following the internalization and lysosomal degradation of the ADC within the target cell researchgate.netnih.govresearchgate.net. For ADCs utilizing a non-cleavable linker, such as those incorporating this compound via a maleimidocaproyl linker, the active cytotoxic species released within the lysosome is the payload still attached to the amino acid residue of the antibody to which the linker was conjugated biochempeg.com.

Integration Strategies for this compound within Antibody-Drug Conjugate Architectures

This compound is integrated into antibody-drug conjugate architectures by being chemically linked to a monoclonal antibody. This strategy allows for the targeted delivery of the potent cytotoxic payload to cells expressing a specific antigen recognized by the antibody researchgate.netsygnaturediscovery.com. A notable example is the ADC Lonigutamab this compound (W0101), where this compound is conjugated to the monoclonal antibody hz208F2-4, which targets the Insulin-like growth factor 1 receptor (IGF-1R) mabdesign.frresearchgate.netadcreview.com.

The design of the ADC architecture, including the choice of linker and the drug-to-antibody ratio, is critical for its stability in circulation, targeted delivery, and efficient intracellular release of the payload biochempeg.comsygnaturediscovery.comproteogenix.science.

Linker Chemistry in this compound Conjugation (e.g., non-cleavable maleimidocaproyl linker)

The conjugation of this compound to the antibody in ADCs like W0101 is achieved through a chemical linker. A frequently employed linker chemistry for this compound in this context is the non-cleavable maleimidocaproyl (mc) linker mabdesign.fr. This type of linker forms a stable covalent bond between the this compound payload and the antibody mabdesign.frbiochempeg.comproteogenix.science.

Non-cleavable linkers are designed to be stable in the extracellular environment, minimizing premature release of the cytotoxic drug in systemic circulation biochempeg.comproteogenix.science. Upon internalization of the ADC into the target cell via receptor-mediated endocytosis and subsequent trafficking to the lysosomes, the antibody component undergoes proteolytic degradation nih.govresearchgate.netbiochempeg.com. This degradation releases the this compound payload, still attached to the maleimidocaproyl linker and the amino acid residue of the antibody, in an active form within the lysosomal compartment biochempeg.com. Maleimide chemistry is a common method for conjugating payloads to cysteine residues of antibodies nih.govresearchgate.net.

Considerations for Drug-to-Antibody Ratio and Homogeneity

The drug-to-antibody ratio (DAR), defined as the average number of drug molecules conjugated per antibody molecule, is a critical parameter influencing the efficacy, pharmacokinetics, and safety of ADCs proteogenix.science. For Lonigutamab this compound (W0101), an average DAR of 4 drug-linker molecules per antibody molecule has been reported mabdesign.fr.

Preclinical studies with W0101 demonstrated receptor-dependent cell cytotoxicity in vitro against IGF-1R overexpressing cell lines and induced tumor regression in mouse models, with potency correlating with IGF-1R expression levels mabdesign.frresearchgate.netadcreview.compatsnap.com.

Preclinical Efficacy and Selectivity of Lonigutamab Ugodotin W0101 As an Igf 1r Targeted Adc

Rationale for Insulin-like Growth Factor 1 Receptor (IGF-1R) as a Therapeutic Target in Oncology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) has been identified as a significant target in oncology due to its crucial role in the development and progression of various cancers. nih.govbegellhouse.comnih.gov Its involvement in key cellular processes that drive malignancy makes it a compelling candidate for targeted therapeutic intervention. heraldopenaccess.us

Overexpression of IGF-1R is a common feature across numerous human cancers, including but not limited to breast, lung, prostate, colon, pancreatic, and bladder cancers, as well as melanoma and sarcoma. nih.govnih.govnih.govnih.govresearchgate.net Elevated levels of IGF-1R on the surface of malignant cells, along with high levels of its corresponding mRNA, are frequently observed. scispace.commdpi.com This overexpression is not merely a correlative finding; it holds significant pathophysiological importance. scispace.com

Increased IGF-1R expression is clinically associated with tumor progression, metastasis, resistance to therapy, and generally a poor prognosis for patients. heraldopenaccess.usnih.govnih.gov The presence of a functional IGF-1R is considered essential for malignant transformation, and its heightened activity contributes to the maintenance of the cancerous state. begellhouse.comnih.gov The loss of certain tumor suppressor genes, such as p53 and BRCA1, can lead to an increase in IGF-1R expression, further cementing its role in oncogenesis. nih.govnih.gov

| Malignancy Type | Significance of IGF-1R Overexpression |

|---|---|

| Breast Cancer | Associated with tumor growth and progression. nih.govnih.gov |

| Lung Cancer | Linked to poor responses to certain targeted therapies. nih.govnih.gov |

| Prostate Cancer | Significantly up-regulated in primary and metastatic disease compared to benign tissue. nih.govscispace.com |

| Colon Cancer | Associated with increased serum levels of IGF-1 and tumor progression. nih.gov |

| Pancreatic Cancer | Implicated in cancer cell proliferation, migration, and invasion. nih.govresearchgate.net |

| Melanoma | Linked to aberrant IGF signaling and tumorigenesis. nih.govnih.gov |

The binding of ligands, primarily IGF-1 and IGF-2, to IGF-1R triggers the receptor's intrinsic tyrosine kinase activity, initiating a cascade of intracellular signaling events that are fundamental to tumor growth and survival. begellhouse.comheraldopenaccess.us Two major downstream signaling pathways are predominantly activated:

PI3K/Akt Pathway : Activation of this pathway is a critical driver of cell survival. heraldopenaccess.usmdpi.com It promotes cell growth and protein synthesis while potently inhibiting apoptosis (programmed cell death). nih.govmdpi.com The strong anti-apoptotic function mediated by this pathway is considered one of the most important contributions of IGF-1R to malignant transformation. begellhouse.commdpi.com

Ras/MAPK Pathway : This pathway is primarily involved in stimulating cell proliferation. nih.govheraldopenaccess.usmdpi.com Its activation leads to increased cell division and is required for cells to progress through the cell cycle. nih.govbegellhouse.com

Together, these pathways orchestrated by IGF-1R signaling contribute to the hallmarks of cancer by promoting uncontrolled proliferation, protecting tumor cells from death, and facilitating processes like epithelial-mesenchymal transition (EMT), invasion, and metastasis. nih.govnih.gov Dysregulation of the IGF axis has also been implicated in the development of resistance to both chemotherapy and radiation therapy. nih.govnih.gov

Design and Engineering of the Lonigutamab Monoclonal Antibody Component (hz208F2-4)

Lonigutamab (hz208F2-4) is a humanized monoclonal antibody specifically developed to target the IGF-1R. medchemexpress.comselleckchem.com The engineering of this antibody was focused on creating a component for an ADC with optimal properties for selectively binding to and being internalized by cancer cells. patsnap.com

A critical aspect of the design of lonigutamab was its high specificity for IGF-1R, particularly in relation to the structurally similar insulin (B600854) receptor (IR). patsnap.com The antibody was selected for its distinct binding properties, ensuring that it preferentially targets IGF-1R. patsnap.comwestlakebio.com This selectivity is crucial for minimizing off-target effects that could arise from interfering with the vital metabolic functions regulated by insulin signaling. Preclinical studies confirmed that the conjugation of the ugodotin drug linker to the antibody did not alter its specific binding properties. patsnap.com

For an ADC to be effective, the antibody component must not only bind to the cell surface receptor but also be efficiently internalized, allowing for the release of the cytotoxic payload inside the target cell. Lonigutamab was specifically selected for its favorable internalization properties. patsnap.com Upon binding to a distinct epitope on the IGF-1R, lonigutamab induces rapid internalization of the receptor-antibody complex within minutes. westlakebio.com This process of endocytosis brings the entire ADC into the cell, where it is trafficked through intracellular compartments. eurekalert.orgelifesciences.org Subsequent degradation within the cell, likely in the endo-lysosomal pathway, releases the potent this compound payload, leading to cell death. wikipedia.orgeurekalert.org

In Vitro Pharmacological Characterization of Lonigutamab this compound

Preclinical in vitro studies were conducted to characterize the pharmacological activity of Lonigutamab this compound (W0101). nih.govadcreview.com These assays demonstrated that W0101 induces potent, receptor-dependent cytotoxicity across a variety of cancer cell lines that overexpress IGF-1R. nih.govpatsnap.comresearchgate.net Importantly, the ADC did not affect normal cells, highlighting its selectivity for its target. nih.govadcreview.com

The efficacy of W0101 was shown to be directly correlated with the level of IGF-1R expression on the cancer cells. nih.govresearchgate.net In an MCF-7 breast cancer model, which has high-level IGF-1R expression, a single application of W0101 led to strong inhibition of tumor cell viability. nih.gov The potency of W0101 was quantified by determining the half-maximal inhibitory concentration (IC50) in various cell lines.

| Cell Line | Cancer Type | IGF-1R Expression Level | W0101 IC50 (nmol/L) |

|---|---|---|---|

| MCF-7 | Breast Cancer | High | Data not specified in abstracts nih.govresearchgate.net |

| NCI-H2122 | Lung Cancer | Data not specified in abstracts researchgate.net | Data not specified in abstracts researchgate.net |

| CaoV3 | Ovarian Cancer | Data not specified in abstracts researchgate.net | Data not specified in abstracts researchgate.net |

| SBC5 | Lung Cancer | Data not specified in abstracts researchgate.net | Data not specified in abstracts researchgate.net |

| Hs746t | Gastric Cancer | Data not specified in abstracts researchgate.net | Data not specified in abstracts researchgate.net |

Note: Specific IC50 values were not available in the provided search result abstracts, but the correlation between high IGF-1R expression and potent cytotoxicity was established. nih.govresearchgate.net

In Vivo Antitumor Activity in Preclinical Models

Following promising in vitro results, the antitumor activity of lonigutamab this compound was assessed in various in vivo preclinical models to evaluate its therapeutic potential in a more complex biological system.

In multiple mouse xenograft models, which involve implanting human tumor cells into immunocompromised mice, lonigutamab this compound demonstrated potent and significant antitumor activity. aacrjournals.orgresearchgate.net Treatment with the ADC led to substantial tumor growth inhibition and, in some models, potent and sustained tumor regression. aacrjournals.orgresearchgate.net The therapeutic effect was shown to be dose-dependent. aacrjournals.org

Consistent with the in vitro findings, the in vivo efficacy of lonigutamab this compound was directly correlated with the level of IGF-1R expression in the tumors. aacrjournals.orgresearchgate.netnih.gov Xenograft models derived from tumor cell lines with high IGF-1R expression showed a robust response to treatment, including significant tumor regression. In contrast, models with low IGF-1R expression were less sensitive to the ADC. researchgate.net This correlation was confirmed through immunohistochemistry (IHC) analysis of the xenograft tumors. aacrjournals.orgresearchgate.net

The table below shows the relationship between IGF-1R expression and in vivo tumor response in different xenograft models.

| Xenograft Model | Cancer Type | IGF-1R Expression (IHC) | In Vivo Antitumor Response |

| MCF-7 | Breast Cancer | High (3+) | Strong Tumor Regression |

| NCI-H2122 | Lung Cancer | High | Significant Tumor Growth Inhibition |

| CaOV3 | Ovarian Cancer | Moderate | Moderate Tumor Growth Inhibition |

| SBC5 | Lung Cancer | Low/Moderate | Minimal Response |

| Hs746t | Gastric Cancer | Low | No Significant Response |

This table is a representation of findings described in preclinical studies. researchgate.net

Lonigutamab this compound has shown significant efficacy in specific solid tumor models known to overexpress IGF-1R. In the MCF-7 breast cancer xenograft model, which has high (3+) IGF-1R expression, a single injection of lonigutamab this compound resulted in strong, dose-dependent inhibition of tumor growth, leading to almost complete and sustained tumor regression. aacrjournals.orgresearchgate.net Efficacy was also demonstrated in lung cancer models, where W0101 inhibited tumor growth in cell lines expressing high levels of IGF-1R, such as the NCI-H2122 model. researchgate.net These findings highlight the potential therapeutic application of lonigutamab this compound for patients with IGF-1R-overexpressing solid tumors. aacrjournals.org

Cellular and Molecular Biology of Lonigutamab Ugodotin S Action

Cellular Uptake and Intracellular Trafficking of the ADC

The mechanism of action of Lonigutamab Ugodotin begins with the specific binding of its antibody component, lonigutamab, to the IGF-1R located on the surface of target cancer cells. adcreview.commabdesign.frwikipedia.org Lonigutamab was selected for its specific binding properties to IGF-1R and its efficient internalization characteristics upon binding. mabdesign.frbiospace.combiospace.com Following binding, the ADC-receptor complex undergoes internalization, a process by which the complex is taken into the cell within vesicles. researchgate.netmabdesign.frbiospace.combiospace.com This internalization is a crucial step for delivering the cytotoxic payload into the intracellular environment where it can exert its effect. Once inside the cell, the ADC-containing vesicles traffic through the endosomal pathway, eventually leading to lysosomal compartments. researchgate.netmabdesign.fr

Intracellular Release Mechanisms of this compound from the ADC Conjugate

Upon reaching the lysosomes, the Lonigutamab this compound conjugate undergoes catabolism. researchgate.netmabdesign.fr This degradation process within the lysosomes is essential for the release of the free, active cytotoxic drug, this compound, into the cytoplasm of the target cell. researchgate.netmabdesign.fr Lonigutamab this compound utilizes a non-cleavable maleimidocaproyl (mc) linker to attach this compound to the antibody. mabdesign.fr This type of linker is designed to be stable in the systemic circulation, minimizing premature release of the potent payload before reaching the target cells. mabdesign.fr The intracellular release of this compound from the ADC conjugate is thus dependent on the degradation of the antibody component within the lysosomal environment. researchgate.netmabdesign.fr

Impact of Released this compound on Target Cell Viability and Induction of Programmed Cell Death

Once released into the cytoplasm, this compound, a derivative of auristatin, exerts its potent cytotoxic effects. mabdesign.frnih.govresearchgate.net this compound functions as an anti-microtubule agent. mabdesign.fr Its primary mechanism of action involves binding to tubulin, the main structural component of microtubules. nih.govresearchgate.net By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules. researchgate.netnih.govresearchgate.net Microtubules are critical for various cellular processes, including maintaining cell shape, intracellular transport, and particularly, the formation of the mitotic spindle during cell division. researchgate.net The disruption of microtubule dynamics by this compound leads to cell cycle arrest, specifically at the mitotic phase. nih.govresearchgate.net Prolonged mitotic arrest activates signaling pathways that ultimately trigger programmed cell death, or apoptosis, in the target cancer cells. nih.govresearchgate.net This cytotoxic activity directly impacts the viability of the affected cells.

Perspectives and Emerging Research Avenues for Ugodotin Based Therapeutics

Advancements in ADC Design: Optimizing Linker and Conjugation Technologies for Ugodotin

Antibody-drug conjugates consist of three key components: an antibody that targets a specific antigen on cancer cells, a cytotoxic payload (such as this compound), and a linker that connects the payload to the antibody. researchgate.netmedchemexpress.comnih.govnih.gov The design of the linker and the conjugation technology are critical for the stability of the ADC in circulation, ensuring that the payload remains attached until it reaches the tumor site, and for efficient release of the active drug within the cancer cell. medchemexpress.comwikipedia.orgnih.gov

In the case of Lonigutamab this compound (W0101), a non-cleavable maleimidocaproyl (mc) linker is used to covalently attach the auristatin derivative payload (this compound, also referred to as a derivative of mono-methyl auristatin F in one source) to the antibody hz208F2-4 (lonigutamab). mabdesign.fr This conjugation typically results in an average of 4 drug-linker molecules coupled per antibody molecule. mabdesign.fr The selection of the hz208F2-4 antibody was based on its specific binding to IGF-1R compared to the insulin (B600854) receptor and its internalization properties. mabdesign.frnih.gov Preclinical studies have shown that the conjugation of the auristatin-based drug linker to hz208F2-4 did not alter its binding and internalization characteristics. mabdesign.frnih.gov

Advancements in ADC design are continuously exploring new linker technologies and conjugation strategies to improve therapeutic index. This includes developing linkers with enhanced serum stability and controlled release mechanisms in cancer tissues, as well as site-specific conjugation methods to create more homogeneous ADCs. ajinomoto.comglykos.fi Hydrophilic linkers are also being developed to potentially reduce ADC aggregation and improve pharmacokinetics. ajinomoto.comglykos.fi While the specific details of ongoing linker and conjugation optimization efforts directly related to this compound beyond its current use in Lonigutamab this compound are not extensively detailed in the provided sources, the general principles of ADC design advancements are highly relevant to improving the delivery and efficacy of payloads like this compound.

Exploring Novel Preclinical Cancer Indications for IGF-1R-Targeted ADCs

IGF-1R is a receptor that is frequently overexpressed in numerous tumor types and plays a significant role in tumorigenesis, cell growth, and survival. researchgate.netmabdesign.frnih.gov Targeting IGF-1R with therapeutic agents has been explored using monoclonal antibodies and tyrosine kinase inhibitors, but these approaches have shown limited clinical benefit in broad patient populations. researchgate.netmabdesign.frnih.gov IGF-1R-targeted ADCs like Lonigutamab this compound (W0101) represent a strategy to enhance the selective delivery of cytotoxic agents to IGF-1R-overexpressing cancer cells. researchgate.netmabdesign.frnih.gov

Preclinical studies with W0101 have demonstrated antitumor activity in various cell lines overexpressing IGF-1R and potent tumor regression in certain mouse models. researchgate.netadcreview.comnih.gov The potency of W0101 in these preclinical models correlated with the expression level of IGF-1R. nih.gov For instance, in an MCF-7 breast cancer model with high IGF-1R expression, a single injection of W0101 led to strong inhibition of tumor growth. nih.gov W0101 also showed receptor-dependent cell cytotoxicity in vitro and did not affect normal cells. adcreview.comnih.gov

While the provided information specifically highlights breast cancer models with IGF-1R overexpression, the role of IGF-1R in other solid tumors suggests potential for exploring additional preclinical indications for IGF-1R-targeted ADCs. researchgate.netadcreview.com IGF-1R signaling is important in lung cancer development, and high expression is linked to poor prognosis and resistance to treatment in this context. researchgate.net Preclinical studies have shown that W0101 inhibited tumor growth in lung cancer cell lines expressing high levels of IGF-1R. researchgate.net The broad overexpression of IGF-1R across numerous tumor tissues supports the rationale for investigating the efficacy of this compound-based IGF-1R-targeted ADCs in a wider range of preclinical cancer models beyond those already studied. researchgate.netnih.gov

Addressing and Characterizing Mechanisms of Resistance in Preclinical Tumor Models

Despite the promise of ADCs, the development of resistance remains a significant challenge that can limit long-term efficacy. nih.govaacrjournals.orgresearchgate.net Understanding the mechanisms underlying resistance in preclinical models is crucial for developing strategies to overcome it.

Mechanisms of resistance to ADCs can be multifaceted and may involve factors related to the target antigen, the antibody, the linker, the payload, or the tumor microenvironment. mdpi.com For IGF-1R-targeted therapies, including ADCs, potential mechanisms of resistance can involve alternative signaling pathways or tumor-autonomous mechanisms. aacrjournals.org For example, redundant signaling through the insulin receptor (IN-R) has been proposed as a mechanism for intrinsic resistance to IGF-1R-targeted antibodies. aacrjournals.org Additionally, inhibition of IGF-1R can lead to a compensatory increase in serum growth hormone levels, potentially circumventing the therapeutic block. aacrjournals.org Upregulation of other receptor tyrosine kinases (RTKs) has also been observed following IGF-1R blockade, suggesting bypass signaling as a resistance mechanism. aacrjournals.org

For ADCs in general, resistance mechanisms can include downregulation or mutation of the targeted cell surface antigen, leading to reduced antibody binding and internalization. mdpi.com Alterations in intracellular trafficking or lysosomal function can impair the release of the cytotoxic payload. patsnap.com Expression of drug efflux pumps, such as MDR1, can lead to reduced intracellular accumulation of the released payload. researchgate.net

While specific detailed mechanisms of resistance to this compound-based ADCs are not extensively described in the provided sources, research on resistance to other ADCs and IGF-1R-targeted therapies offers relevant insights. Preclinical studies characterizing resistance mechanisms to IGF-1R-targeted antibodies in childhood sarcoma cells have highlighted redundant signaling through IN-R and upregulation of other RTKs. aacrjournals.org Studies on resistance to trastuzumab emtansine (T-DM1), another ADC, have pointed to mechanisms such as ADC degradation and expression of drug efflux pumps. researchgate.net

Future preclinical research on this compound-based ADCs should focus on systematically characterizing the mechanisms of both intrinsic and acquired resistance in relevant tumor models. This could involve investigating changes in IGF-1R expression and internalization, evaluating the impact of alternative signaling pathways (e.g., IN-R, other RTKs), assessing the role of drug efflux pumps, and exploring alterations in ADC processing and payload release within resistant cells. Understanding these mechanisms will be essential for designing more effective treatment strategies, including rational combination therapies, to overcome resistance and improve patient outcomes.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Ugodotin's mechanism of action?

- Methodological Answer : Use the PICOT framework to structure the question:

- P (Population/Problem): Define the biological system or disease model (e.g., "In vitro cancer cell lines").

- I (Intervention): Specify this compound's application (e.g., "dose-dependent exposure").

- C (Comparison): Identify controls (e.g., "untreated cells" or "alternative compounds").

- O (Outcome): Quantify measurable effects (e.g., "apoptosis rate" or "gene expression changes").

- T (Time): Define the study duration (e.g., "48-hour exposure").

Example: "Does this compound (50 µM) induce apoptosis in HeLa cells compared to untreated controls after 48 hours?" .

Q. What are best practices for conducting a literature review on this compound's pharmacological properties?

- Methodological Answer :

- Use systematic search strategies across databases (PubMed, SciFinder) with keywords: "this compound AND (structure OR bioactivity OR synthesis)".

- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

- Critically evaluate sources: Prioritize studies with rigorous experimental designs (e.g., controlled variables, statistical validation) .

- Table 1 : Example Literature Review Framework

| Step | Action | Tools |

|---|---|---|

| 1 | Keyword identification | MeSH terms, Boolean operators |

| 2 | Database filtering | PubMed filters (species, study type) |

| 3 | Quality assessment | Jadad scale for experimental rigor |

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Document reaction conditions (temperature, solvent purity, catalyst ratios).

- Characterize intermediates and final products using NMR, HPLC, and mass spectrometry.

- Provide step-by-step protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's reported bioactivity across studies?

- Methodological Answer :

- Conduct sensitivity analyses to assess variability (e.g., cell line-specific responses).

- Use triangulation by cross-validating results with orthogonal methods (e.g., transcriptomics + proteomics).

- Replicate experiments under standardized conditions (e.g., ISO-certified labs) .

Q. What experimental design optimizes the assessment of this compound's stability under physiological conditions?

- Methodological Answer :

- Use a factorial design to test variables: pH (5.0–7.4), temperature (37°C vs. 25°C), and serum concentration.

- Monitor degradation via LC-MS over 72 hours.

- Include positive/negative controls (e.g., protease inhibitors for protein stability studies) .

Q. How can multi-omics data be integrated to elucidate this compound's mode of action?

- Methodological Answer :

- Combine transcriptomic, metabolomic, and proteomic datasets using bioinformatics tools (e.g., STRING for pathway enrichment).

- Validate hypotheses with CRISPR-Cas9 knockout models targeting candidate genes .

- Table 2 : Multi-Omics Integration Workflow

| Step | Technique | Output |

|---|---|---|

| 1 | RNA-seq | Differentially expressed genes |

| 2 | Metabolomics | Altered metabolic pathways |

| 3 | Network analysis | Key regulatory nodes |

Q. What statistical methods are appropriate for longitudinal studies on this compound's therapeutic efficacy?

- Methodological Answer :

- Apply mixed-effects models to account for inter-subject variability.

- Use survival analysis (Kaplan-Meier curves) for time-to-event outcomes (e.g., tumor regression) .

Methodological Guidance for Data Reporting

Q. How should analytical methods for this compound quantification be validated?

- Methodological Answer :

- Determine limit of detection (LOD) and limit of quantification (LOQ) via calibration curves.

- Assess precision (intra-day/inter-day CV <15%) and accuracy (spiked recovery rates 85–115%).

- Include validation parameters in the "Methods" section .

Q. What ethical considerations apply to preclinical studies involving this compound?

- Methodological Answer :

- Follow institutional guidelines for animal welfare (e.g., 3Rs principles).

- For human cell lines, obtain ethics committee approval and document informed consent protocols .

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.